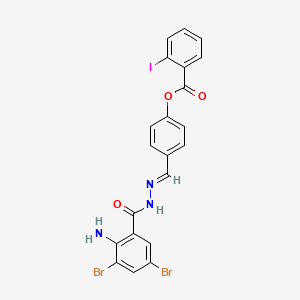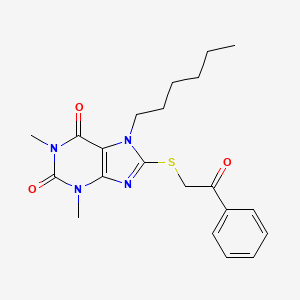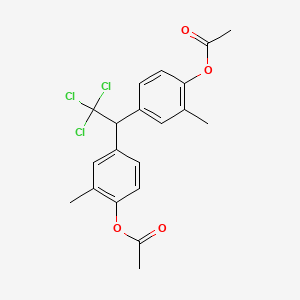
4-(2-(2-Amino-3,5-dibromobenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(2-Amino-3,5-dibromobenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate is a complex organic compound with the molecular formula C21H14Br2IN3O3 and a molecular weight of 643.076 g/mol . This compound is notable for its unique structure, which includes multiple halogen atoms and functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 4-(2-(2-Amino-3,5-dibromobenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Amination: The addition of an amino group to the brominated benzoyl compound.
Carbohydrazonoylation: The formation of the carbohydrazonoyl group.
These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to ensure high yields and purity .
Análisis De Reacciones Químicas
4-(2-(2-Amino-3,5-dibromobenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be facilitated by reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-(2-(2-Amino-3,5-dibromobenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-(2-Amino-3,5-dibromobenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and functional groups enable it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
4-(2-(2-Amino-3,5-dibromobenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate can be compared with other similar compounds, such as:
4-(2-(2-Amino-3,5-dibromobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate: Similar in structure but with a methoxy group instead of an iodine atom.
2-Amino-3,5-dibromobenzoyl derivatives: Compounds with similar core structures but different functional groups.
The uniqueness of this compound lies in its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
303082-86-2 |
|---|---|
Fórmula molecular |
C21H14Br2IN3O3 |
Peso molecular |
643.1 g/mol |
Nombre IUPAC |
[4-[(E)-[(2-amino-3,5-dibromobenzoyl)hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C21H14Br2IN3O3/c22-13-9-16(19(25)17(23)10-13)20(28)27-26-11-12-5-7-14(8-6-12)30-21(29)15-3-1-2-4-18(15)24/h1-11H,25H2,(H,27,28)/b26-11+ |
Clave InChI |
ZFQVVNXSNWTLFW-KBKYJPHKSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=C(C(=CC(=C3)Br)Br)N)I |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=C(C(=CC(=C3)Br)Br)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970702.png)
![Ethyl 2-methyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11970710.png)

![2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol](/img/structure/B11970718.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11970723.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11970728.png)

![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11970742.png)
![(5Z)-3-Isopropyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970744.png)
![Bis(2-methoxyethyl) 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11970749.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11970752.png)
![4-{[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11970757.png)
![2-({(4Z)-4-[2-(4-nitrophenyl)hydrazinylidene]-5-oxotetrahydrofuran-2-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11970776.png)
